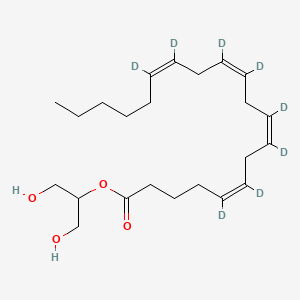

2-Arachidonoylglycerol-d8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H38O4 |

|---|---|

Molecular Weight |

386.6 g/mol |

IUPAC Name |

1,3-dihydroxypropan-2-yl (5Z,8Z,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterioicosa-5,8,11,14-tetraenoate |

InChI |

InChI=1S/C23H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)27-22(20-24)21-25/h6-7,9-10,12-13,15-16,22,24-25H,2-5,8,11,14,17-21H2,1H3/b7-6-,10-9-,13-12-,16-15-/i6D,7D,9D,10D,12D,13D,15D,16D |

InChI Key |

RCRCTBLIHCHWDZ-FBFLGLDDSA-N |

Isomeric SMILES |

[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(/[2H])\C/C(=C(/[2H])\CCCC(=O)OC(CO)CO)/[2H])/[2H])/[2H])/CCCCC |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC(CO)CO |

Origin of Product |

United States |

Foundational & Exploratory

The Role of 2-Arachidonoylglycerol-d8 in Elucidating the Endocannabinoid System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Arachidonoylglycerol-d8 (2-AG-d8) and its pivotal role in advancing our understanding of the endocannabinoid system (ECS). As the deuterated analog of the endogenous cannabinoid 2-Arachidonoylglycerol (2-AG), 2-AG-d8 serves as an indispensable tool for the accurate quantification of 2-AG in biological matrices. This guide will delve into the core functions of 2-AG, its signaling pathways, and provide detailed experimental protocols utilizing 2-AG-d8 for precise and reproducible research.

2-Arachidonoylglycerol (2-AG): A Key Endocannabinoid

2-Arachidonoylglycerol (2-AG) is a primary endogenous ligand for the cannabinoid receptors CB1 and CB2.[1][2] It is an ester formed from the omega-6 fatty acid arachidonic acid and glycerol (B35011) and is found at relatively high levels in the central nervous system.[1] The formation of 2-AG is a calcium-dependent process mediated by the enzymes phospholipase C (PLC) and diacylglycerol lipase (B570770) (DAGL).[1] As a full agonist at both CB1 and CB2 receptors, 2-AG plays a crucial role in a multitude of physiological processes, including neurotransmitter release, pain perception, inflammation, and immune response.[2][3]

The Critical Role of this compound (2-AG-d8)

2-AG-d8 is a stable, isotopically labeled version of 2-AG where eight hydrogen atoms have been replaced by deuterium. This modification makes it an ideal internal standard for quantification of endogenous 2-AG levels by mass spectrometry (LC-MS/MS). The use of a deuterated internal standard is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical results.

Quantitative Data Summary

The following tables summarize key quantitative data related to the interaction of 2-AG with cannabinoid receptors and its metabolic enzymes.

| Parameter | Receptor | Value | Species | Reference |

| Binding Affinity (EC₅₀) | Human CB2 | 38.9 ± 3.1 nM | Human | [4] |

| Functional Activity (EC₅₀) | Human CB2 | 122 ± 17 nM | Human | [4] |

| Functional Activity (IC₅₀) | Human CB2 | 1.30 ± 0.37 µM | Human | [4] |

Table 1: 2-Arachidonoylglycerol (2-AG) Receptor Binding and Functional Activity. This table presents the binding affinity and functional activity of 2-AG at the human CB2 receptor.

| Enzyme | Substrate | Kₘ | Vₘₐₓ | Species | Reference |

| Monoacylglycerol Lipase (MAGL) | Arachidonoyl-1-thio-glycerol | 67.9 ± 3.0 µM | 659.5 ± 81.8 nmol/min/mg | COS-7 cell lysate | [5] |

| Fatty Acid Amide Hydrolase (FAAH) | Oleamide | 104 µM | 5.7 nmol/min/mg | Rat liver | [6] |

Table 2: Enzyme Kinetics of 2-AG Metabolic Enzymes. This table provides the Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vₘₐₓ) for the primary enzymes responsible for 2-AG degradation.

Signaling Pathways

2-AG exerts its effects by activating CB1 and CB2 receptors, which are G protein-coupled receptors (GPCRs). The following diagrams illustrate the canonical signaling pathways initiated by 2-AG binding.

Caption: 2-AG Synthesis and Retrograde Signaling at a Synapse.

Caption: 2-AG Signaling through the CB2 Receptor in an Immune Cell.

Experimental Protocols

This section provides detailed methodologies for key experiments involving 2-AG and its deuterated analog.

Quantification of 2-AG in Brain Tissue using LC-MS/MS with 2-AG-d8

This protocol outlines the steps for the sensitive and specific quantification of 2-AG in brain tissue.

Caption: Workflow for 2-AG Quantification by LC-MS/MS.

Materials:

-

Brain tissue

-

2-AG-d8 internal standard

-

Acetonitrile (LC-MS grade)

-

Ethyl acetate (B1210297) (LC-MS grade)

-

Homogenizer

-

Centrifuge

-

Nitrogen evaporator

-

LC-MS/MS system

Procedure:

-

Weigh a frozen brain tissue sample (~50 mg).

-

Add a known amount of 2-AG-d8 internal standard.

-

Add ice-cold acetonitrile and homogenize the tissue.

-

Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

-

Collect the supernatant.

-

Perform a liquid-liquid extraction by adding ethyl acetate, vortexing, and centrifuging to separate the layers.

-

Collect the organic layer and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

-

Inject the sample into the LC-MS/MS system and acquire data in multiple reaction monitoring (MRM) mode.

-

Quantify the amount of 2-AG by comparing the peak area ratio of endogenous 2-AG to the 2-AG-d8 internal standard against a standard curve.

Cannabinoid Receptor Radioligand Binding Assay

This protocol describes a method to determine the binding affinity of a compound for cannabinoid receptors.

Materials:

-

Cell membranes expressing CB1 or CB2 receptors

-

Radioligand (e.g., [³H]CP55,940)

-

Test compound (e.g., 2-AG)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)

-

Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4)

-

96-well filter plates

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), a high concentration of a known non-radiolabeled ligand (for non-specific binding), or the test compound.

-

Incubate the plate at 30°C for 60-90 minutes.

-

Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

-

Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and add scintillation fluid.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ of the test compound and subsequently calculate the Ki value using the Cheng-Prusoff equation.[7]

Monoacylglycerol Lipase (MAGL) Activity Assay (Colorimetric)

This protocol provides a method for measuring MAGL activity.

Materials:

-

Tissue or cell lysate containing MAGL

-

MAGL substrate (e.g., arachidonoyl-1-thio-glycerol)

-

5,5′-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Assay buffer (e.g., 10 mM Tris, 1 mM EDTA, pH 7.2)

-

Spectrophotometer

Procedure:

-

Prepare the tissue or cell lysate.

-

Pre-incubate the lysate with or without a MAGL inhibitor.

-

Initiate the reaction by adding the MAGL substrate and incubate at 37°C.

-

Add DTNB to the reaction mixture. The product of the enzymatic reaction will react with DTNB to produce a colored compound.

-

Measure the absorbance at 412 nm using a spectrophotometer.[5]

-

Determine MAGL activity based on the rate of change in absorbance.

Fatty Acid Amide Hydrolase (FAAH) Activity Assay (Fluorometric)

This protocol details a fluorometric method to assess FAAH activity.

Materials:

-

Tissue or cell homogenate containing FAAH

-

FAAH fluorogenic substrate (e.g., N-arachidonoyl-7-amino-4-methylcoumarin amide)

-

FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare the tissue or cell homogenate.[8]

-

In a 96-well black microplate, add the assay buffer, the homogenate, and either a vehicle or a FAAH inhibitor.

-

Pre-incubate the plate at 37°C for approximately 15 minutes.[9]

-

Initiate the reaction by adding the FAAH fluorogenic substrate.

-

Immediately measure the fluorescence in kinetic mode at an excitation wavelength of ~360 nm and an emission wavelength of ~465 nm for 10-60 minutes at 37°C.[8][9]

-

Calculate the FAAH activity based on the rate of increase in fluorescence.

Hot Plate Test for Analgesia in Mice

This protocol is used to assess the analgesic properties of compounds by measuring the latency of a mouse to react to a thermal stimulus.

Procedure:

-

Place a mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).[10]

-

Record the baseline latency for the mouse to exhibit a pain response (e.g., paw licking or jumping).[10][11]

-

Administer the test compound (e.g., a cannabinoid agonist) or vehicle to the mouse.

-

At predetermined time points after administration, place the mouse back on the hot plate and measure the response latency.

-

An increase in the response latency compared to the baseline indicates an analgesic effect. A cut-off time is typically used to prevent tissue damage.[10]

Elevated Plus Maze Test for Anxiety in Rats

This test is a widely used model to assess anxiety-like behavior in rodents.

Procedure:

-

The elevated plus maze consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor.[12][13]

-

Administer the test compound or vehicle to the rat.

-

After a specified pre-treatment time, place the rat in the center of the maze, facing an open arm.[12]

-

Allow the rat to explore the maze for a set period (e.g., 5 minutes).[14]

-

Record the number of entries into and the time spent in the open and closed arms using a video tracking system.

-

Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.[12]

This in-depth guide provides a comprehensive resource for researchers utilizing 2-AG-d8 to investigate the multifaceted roles of the endocannabinoid system. The provided data, pathways, and detailed protocols are intended to facilitate rigorous and reproducible scientific inquiry in this exciting and rapidly evolving field.

References

- 1. 2-Arachidonoylglycerol - Wikipedia [en.wikipedia.org]

- 2. Physiological roles of 2-arachidonoylglycerol, an endogenous cannabinoid receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Endocannabinoid 2-arachidonyl glycerol is a full agonist through human type 2 cannabinoid receptor: antagonism by anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assessment of a Spectrophotometric Assay for Monoacylglycerol Lipase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A spectrophotometric assay for fatty acid amide hydrolase suitable for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. sigmaaldrich.cn [sigmaaldrich.cn]

- 9. benchchem.com [benchchem.com]

- 10. Synergistic and additive interactions of the cannabinoid agonist CP55,940 with μ opioid receptor and α2-adrenoceptor agonists in acute pain models in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hot plate test - Wikipedia [en.wikipedia.org]

- 12. Study the Effect of Endocannabinoid System on Rat Behavior in Elevated Plus-Maze - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sementeamanha.org [sementeamanha.org]

- 14. protocols.io [protocols.io]

Methodological & Application

Application Note: Preparation of 2-Arachidonoylglycerol-d8 Stock Solutions

Audience: Researchers, scientists, and drug development professionals.

Introduction 2-Arachidonoylglycerol (2-AG) is a critical endogenous cannabinoid that acts as a full agonist for both the cannabinoid CB1 and CB2 receptors.[1][2][3] It is a key signaling molecule in the central nervous system and immune system, playing roles in pain perception, inflammation, and neuromodulation.[3][4] 2-Arachidonoylglycerol-d8 (2-AG-d8) is a deuterated analog of 2-AG, commonly used as an internal standard for accurate quantification of 2-AG in biological samples using mass spectrometry.

The inherent instability of 2-AG, which is prone to isomerization to the less active 1-arachidonoylglycerol (1-AG) and to oxidation, makes proper handling and solution preparation paramount for reliable experimental results.[5] This application note provides detailed protocols for the preparation, storage, and handling of 2-AG-d8 stock solutions to ensure their stability and integrity.

Physicochemical Properties and Solubility

Understanding the properties of 2-AG-d8 is the first step in proper handling. Key data is summarized in the tables below.

Table 1: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₃H₃₀D₈O₄ | [6] |

| Molecular Weight | 386.6 g/mol | [6] |

| Purity | ≥99% deuterated forms (d1-d8) | [6] |

| Format | Typically supplied as a solution in acetonitrile (B52724) (e.g., 100 µg/ml) or as a neat oil. | [5][6] |

| Storage Temperature | -80°C | [6] |

Table 2: Solubility of 2-Arachidonoylglycerol

Data for the non-deuterated analog, 2-Arachidonoylglycerol, is presented as a proxy. Solubility is expected to be nearly identical for the deuterated form.

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Source |

| Ethanol (B145695) | 37.85 | 100 | |

| DMSO | 37.85 | 100 | |

| Acetonitrile | Commercially available in solution | N/A | [5][6] |

| Dichloromethane | Soluble | N/A | [5] |

Experimental Protocols

These protocols provide step-by-step guidance for preparing concentrated stock solutions and subsequent working solutions.

Protocol 1: Preparation of a Concentrated Stock Solution from a Pre-dissolved Standard

Commercial 2-AG-d8 is often supplied as a solution in an organic solvent like acetonitrile. This protocol details how to prepare a stock solution for further dilutions.

Materials:

-

This compound in acetonitrile (e.g., 100 µg/mL)

-

Anhydrous ethanol or acetonitrile, HPLC grade

-

Amber glass vials with PTFE-lined caps

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Ice bucket

Procedure:

-

Equilibration: Before opening, allow the commercial vial of 2-AG-d8 to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture into the vial, which can degrade the compound.

-

Solvent Preparation: Pre-chill the dilution solvent (e.g., ethanol or acetonitrile) on ice.

-

Dilution Calculation: Determine the volume needed from the commercial solution to create your desired stock concentration. For example, to prepare 1 mL of a 10 µg/mL stock solution from a 100 µg/mL commercial solution:

-

Use the formula: C₁V₁ = C₂V₂

-

(100 µg/mL) * V₁ = (10 µg/mL) * (1 mL)

-

V₁ = 0.1 mL or 100 µL

-

-

Preparation:

-

In a new amber vial, add 900 µL of the pre-chilled solvent.

-

Carefully add 100 µL of the 100 µg/mL 2-AG-d8 commercial solution to the vial.

-

Cap the vial tightly.

-

-

Mixing: Gently vortex the solution for 10-15 seconds to ensure homogeneity. Avoid vigorous shaking.

-

Aliquoting and Storage:

-

For long-term stability, aliquot the stock solution into smaller, single-use volumes in amber glass vials. This minimizes freeze-thaw cycles.

-

Store all aliquots at -80°C immediately.

-

Protocol 2: Preparation of Serial Working Solutions

Working solutions are prepared by diluting the concentrated stock solution for use in experiments, such as spiking into biological samples.

Materials:

-

Concentrated 2-AG-d8 stock solution (e.g., 10 µg/mL)

-

Pre-chilled dilution solvent (should be compatible with the final assay)

-

Amber glass vials or microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

Procedure:

-

Thawing: Retrieve one aliquot of the concentrated stock solution from the -80°C freezer. Thaw it on ice.

-

Serial Dilution: Perform a series of dilutions to achieve the desired final concentrations. For example, to create 1 µg/mL and 0.1 µg/mL working solutions:

-

To make 1 µg/mL: Add 10 µL of the 10 µg/mL stock solution to 90 µL of pre-chilled solvent. Vortex gently.

-

To make 0.1 µg/mL: Add 10 µL of the newly made 1 µg/mL solution to 90 µL of pre-chilled solvent. Vortex gently.

-

-

Use: Use the working solutions immediately. Due to instability at warmer temperatures, do not store diluted working solutions for extended periods. Prepare them fresh for each experiment.

Diagrams and Workflows

Biosynthesis and Signaling Pathway of 2-AG

2-AG is synthesized from membrane phospholipids (B1166683) and acts on cannabinoid receptors before being degraded by specific enzymes.

Caption: Biosynthesis and degradation pathway of 2-Arachidonoylglycerol (2-AG).

Experimental Workflow

The following diagram illustrates the standard workflow from receiving the 2-AG-d8 standard to its use in a quantitative assay.

Caption: Workflow for the preparation and use of 2-AG-d8 solutions.

References

- 1. 2-Arachidonoylglycerol - Wikipedia [en.wikipedia.org]

- 2. Physiological roles of 2-arachidonoylglycerol, an endogenous cannabinoid receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 2-Arachidonoylglycerol Synthesis: Facile and Handy Enzymatic Method That Allows to Avoid Isomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biocompare.com [biocompare.com]

Troubleshooting & Optimization

Technical Support Center: 2-Arachidonoylglycerol-d8 (2-AG-d8)

Welcome to the technical support center for 2-Arachidonoylglycerol-d8 (2-AG-d8). This guide provides essential information on the stability, storage, and handling of 2-AG-d8 to ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 2-AG-d8?

A1: For long-term stability, this compound should be stored at -80°C.[1][2][3] When stored correctly at this temperature in the provided solvent, the product is stable for at least one year.[2] It is typically shipped on dry ice to maintain this temperature.[1][2][3]

Q2: In what form is 2-AG-d8 supplied and in which solvents is it soluble?

A2: 2-AG-d8 is commonly supplied as a solution in an organic solvent, such as acetonitrile (B52724).[2] It is soluble in organic solvents like ethanol (B145695) and DMSO but has very low solubility in aqueous buffers (e.g., approximately 150 µg/ml in PBS at pH 7.2).[2][3]

Q3: What are the primary stability concerns when working with 2-AG-d8?

A3: The major stability concern for 2-AG-d8, similar to its non-deuterated counterpart, is its rapid isomerization to the more thermodynamically stable 1(3)-Arachidonoylglycerol-d8 (1-AG-d8) in aqueous or protic solutions.[4][5] This acyl migration is a non-enzymatic, base-catalyzed process.[4] Hydrolysis to arachidonic acid-d8 and glycerol (B35011) can also occur. Additionally, the compound can adhere to glass and plastic surfaces, leading to a gradual loss from the solution.[4][5]

Q4: How fast does 2-AG isomerize to 1-AG?

A4: The isomerization is rapid under biological conditions. In one study, 2-AG rearranged to 1(3)-AG with a half-life of just 10 minutes in culture medium at 37°C, and this decreased to 2.3 minutes when 10% fetal calf serum was present.[4] Therefore, it is critical to minimize the time 2-AG-d8 spends in aqueous buffers before analysis.

Q5: Does the deuteration in 2-AG-d8 affect its chemical stability compared to unlabeled 2-AG?

A5: The deuteration at the arachidonoyl chain is primarily for mass spectrometric differentiation from the endogenous, unlabeled 2-AG. It is not expected to significantly alter the fundamental chemical stability, particularly concerning the acyl migration (isomerization) at the glycerol backbone. Therefore, 2-AG-d8 should be handled with the same care as unlabeled 2-AG.

Q6: What are the enzymatic degradation pathways for 2-AG?

A6: In biological systems, 2-AG is rapidly hydrolyzed to arachidonic acid and glycerol. This process is primarily mediated by the enzyme monoacylglycerol lipase (B570770) (MAGL), which accounts for about 85% of 2-AG hydrolysis in the brain.[5][6] Other serine hydrolases, including α/β-hydrolase domain 6 (ABHD6) and 12 (ABHD12), and fatty acid amide hydrolase (FAAH) also contribute to its degradation.[7]

Troubleshooting Guide

Problem: I am seeing a significant peak for 1-AG-d8 in my LC-MS analysis of a freshly prepared 2-AG-d8 standard.

-

Possible Cause: Isomerization has occurred during sample preparation or storage.

-

Solution:

-

Minimize Time in Aqueous Solutions: Prepare your standards in an appropriate organic solvent (e.g., acetonitrile, ethanol) and add them to your aqueous matrix at the last possible moment before extraction or analysis.

-

Control pH: The acyl migration is base-catalyzed.[4] Ensure your buffers are not basic. Acidifying the extraction solvent (e.g., with formic acid) can help quench isomerization and improve stability during the analytical process.

-

Use Cold Conditions: Perform all sample preparation steps on ice to slow the rate of isomerization.

-

Problem: The signal intensity of my 2-AG-d8 internal standard is low or inconsistent across my samples.

-

Possible Cause 1: Degradation due to improper long-term storage.

-

Solution: Always store the stock solution at -80°C. Avoid repeated freeze-thaw cycles by preparing smaller aliquots for daily use.

-

Possible Cause 2: Adsorption to surfaces.

-

Solution: 2-AG can stick to glass and certain plastic surfaces.[4] Using polypropylene (B1209903) tubes or silanized glassware can help minimize loss. It is also recommended to use vials with PTFE-lined caps.[5]

-

Possible Cause 3: Enzymatic degradation in the sample matrix.

-

Solution: If you are spiking 2-AG-d8 into biological samples (e.g., plasma, tissue homogenates), endogenous enzymes can rapidly degrade it. Immediately quench enzymatic activity upon standard addition by using an ice-cold organic solvent (e.g., acetonitrile or methanol) containing enzyme inhibitors if necessary.

Quantitative Stability Data

The following table summarizes the stability of 2-AG under various conditions. The stability of 2-AG-d8 is expected to be comparable.

| Condition | Half-life (t½) of 2-AG | Primary Degradation Pathway | Reference |

| Incubation in RPMI Culture Medium (37°C) | 10 minutes | Isomerization to 1(3)-AG | [4] |

| Incubation in RPMI + 10% FCS (37°C) | 2.3 minutes | Isomerization to 1(3)-AG | [4] |

| Long-term storage in organic solvent at -80°C | ≥ 1 year | Minimal degradation | [2] |

Experimental Protocols

Protocol: General Procedure for Spiking 2-AG-d8 into Biological Samples

This protocol provides a general workflow for using 2-AG-d8 as an internal standard for the quantification of endogenous 2-AG.

-

Preparation of Standard: Thaw an aliquot of 2-AG-d8 stock solution. Prepare working solutions by diluting the stock in cold acetonitrile.

-

Sample Collection: Collect biological samples (e.g., brain tissue, plasma) and immediately freeze them at -80°C or process them to halt enzymatic activity.

-

Homogenization (for tissue): Homogenize the tissue in an appropriate ice-cold buffer.

-

Spiking and Extraction:

-

Take a known volume or weight of the sample (e.g., 100 µL plasma or 10 mg tissue homogenate).

-

Place the sample in a polypropylene tube on ice.

-

Immediately add a volume of ice-cold acetonitrile (or other suitable organic solvent like methanol/chloroform) containing the known amount of 2-AG-d8 internal standard. A common ratio is 4:1 solvent to aqueous sample.

-

Vortex vigorously to precipitate proteins and extract lipids.

-

-

Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated material.

-

Analysis: Carefully transfer the supernatant to an autosampler vial for immediate LC-MS/MS analysis.

Visualizations

Caption: Key degradation and isomerization pathways of 2-AG-d8.

Caption: A logical workflow for troubleshooting low 2-AG-d8 signal.

Caption: Standard experimental workflow for lipid extraction using 2-AG-d8.

References

- 1. sanbio.nl [sanbio.nl]

- 2. caymanchem.com [caymanchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Chemical stability of 2-arachidonylglycerol under biological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. avantiresearch.com [avantiresearch.com]

- 6. Endocannabinoid 2-Arachidonoylglycerol Synthesis and Metabolism at Neuronal Nuclear Matrix Fractions Derived from Adult Rat Brain Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Technical Support Center: Optimizing 2-Arachidonoylglycerol-d8 (2-AG-d8) Recovery from Plasma

Welcome to the technical support center for the analysis of 2-Arachidonoylglycerol-d8 (2-AG-d8) in plasma samples. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the recovery and stability of 2-AG-d8 during extraction.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in recovering 2-AG-d8 from plasma?

The primary challenges in accurately quantifying 2-AG-d8 from plasma include:

-

Isomerization: 2-AG can spontaneously isomerize to the more stable, but biologically inactive, 1-arachidonoylglycerol (1-AG). This process, known as acyl migration, is accelerated by high pH, elevated temperatures, and the presence of serum albumin.[1]

-

Enzymatic Degradation: The enzymes fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL) are present in plasma and can rapidly degrade 2-AG.[1]

-

Hydrolysis: The ester bond in 2-AG is susceptible to hydrolysis, leading to poor recovery. This is more likely to occur in aqueous environments and at non-optimal pH.[1][2]

-

Adsorption: Due to its hydrophobic nature, 2-AG can adhere to plastic and glass surfaces, leading to analyte loss during sample processing.[2]

-

Matrix Effects: The complex nature of plasma can interfere with the ionization of 2-AG during mass spectrometry analysis, affecting quantification.[2]

Q2: What is the most effective method for extracting 2-AG-d8 from plasma?

Liquid-liquid extraction (LLE) using toluene (B28343) has been shown to be a highly effective method, providing high recovery rates (>85%) and minimizing the isomerization of 2-AG to 1-AG.[1][3] Solid-phase extraction (SPE) can also be used, but may result in lower recovery due to breakthrough loss of 2-AG during washing steps.[1]

Q3: How can I prevent the isomerization of 2-AG-d8 during sample preparation?

To minimize isomerization, it is crucial to:

-

Maintain a slightly acidic pH during extraction.[2]

-

Keep samples at low temperatures (on ice or at 4°C) throughout the process.[4][5]

-

Process samples quickly to reduce the time 2-AG is exposed to conditions that promote isomerization.[5]

-

Use extraction solvents like toluene that have been shown to reduce isomerization.[1]

Q4: Should I use enzyme inhibitors when collecting and processing plasma samples for 2-AG-d8 analysis?

Yes, using enzyme inhibitors is highly recommended. Inhibitors such as phenylmethylsulfonyl fluoride (B91410) (PMSF) or Orlistat can be added to the plasma immediately after collection to prevent the enzymatic degradation of 2-AG by FAAH and MAGL.[4]

Troubleshooting Guide

This guide addresses common problems encountered during the extraction of 2-AG-d8 from plasma and provides step-by-step solutions.

Problem 1: Low Recovery of 2-AG-d8

Possible Causes & Solutions:

| Cause | Solution |

| Enzymatic Degradation | Add enzyme inhibitors (e.g., PMSF, Orlistat) to blood collection tubes and during sample processing. Keep samples on ice at all times.[4] |

| Hydrolysis | Ensure the pH of the sample and extraction solvents is slightly acidic. Avoid highly basic conditions.[2] |

| Adsorption to Labware | Use silanized glassware or polypropylene (B1209903) tubes to minimize surface binding. Minimize the number of transfer steps.[2] |

| Inefficient Extraction | Optimize the extraction solvent and protocol. Toluene-based liquid-liquid extraction (LLE) is recommended for high recovery.[1] For solid-phase extraction (SPE), ensure the correct sorbent and elution solvent are used. |

| Analyte Breakthrough (SPE) | If using SPE, analyte may be lost during the wash steps. Reduce the volume or strength of the wash solvent.[1] |

Problem 2: High Isomerization of 2-AG-d8 to 1-AG

Possible Causes & Solutions:

| Cause | Solution |

| High pH | Maintain a slightly acidic environment (pH 4-5) throughout the extraction process.[1][2] |

| Elevated Temperature | Perform all extraction steps on ice or at 4°C.[1][5] |

| Prolonged Sample Processing Time | Streamline the extraction workflow to minimize the time from sample collection to analysis. |

| Inappropriate Solvent Choice | Use toluene for LLE, as it has been shown to suppress acyl migration.[1][6] Acetonitrile (B52724) precipitation has been associated with severe isomerization.[3] |

Quantitative Data Summary

The following table summarizes the recovery rates of 2-AG from plasma using different extraction methods as reported in the literature.

| Extraction Method | Solvent/Cartridge | Concentration | Recovery Rate (%) | Reference |

| Liquid-Liquid Extraction (LLE) | Toluene | 10 µg/mL | 89% | [1] |

| Liquid-Liquid Extraction (LLE) | Toluene | 50 µg/mL | 88% | [1] |

| Solid-Phase Extraction (SPE) | HLB Cartridge | 10 µg/mL | 86% | [1] |

| Solid-Phase Extraction (SPE) | HLB Cartridge | 50 µg/mL | 81% | [1] |

| Solid-Phase Extraction (SPE) | C18 Cartridge | Not specified | Very poor | [1] |

Experimental Protocols

Protocol 1: Toluene-Based Liquid-Liquid Extraction (LLE)

This protocol is adapted from a method demonstrated to yield high recovery of 2-AG with minimal isomerization.[1]

Materials:

-

Plasma sample with added enzyme inhibitor (e.g., 1 mM PMSF)

-

Toluene (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Internal Standard (2-AG-d8)

-

Microcentrifuge tubes (polypropylene)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Sample Preparation: To 100 µL of plasma in a polypropylene microcentrifuge tube, add the internal standard (2-AG-d8).

-

Protein Precipitation: Add 200 µL of ice-cold acetonitrile containing 1% acetic acid. Vortex for 30 seconds.

-

Centrifuge at 10,000 rpm for 5 minutes at 4°C.

-

Liquid-Liquid Extraction: Transfer the supernatant to a new tube. Add 1 mL of toluene.

-

Vortex for 30 seconds to ensure thorough mixing.

-

Centrifuge at 3,000 rpm for 5 minutes to separate the phases.

-

Collection of Organic Layer: Carefully transfer the upper organic layer (toluene) to a clean glass tube.

-

Evaporation: Evaporate the toluene to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in 100 µL of acetonitrile for LC-MS/MS analysis.

Visualizations

Caption: Figure 1: Workflow for 2-AG-d8 extraction from plasma.

Caption: Figure 2: Decision tree for troubleshooting low 2-AG-d8 recovery.

References

- 1. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Determination of the Endocannabinoids Anandamide and 2-Arachidonoyl Glycerol with Gas Chromatography-Mass Spectrometry: Analytical and Preanalytical Challenges and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

A Researcher's Guide to Analytical Standards: 2-Arachidonoylglycerol (2-AG) vs. 2-Arachidonoylglycerol-d8 (2-AG-d8)

For researchers, scientists, and drug development professionals engaged in the precise quantification of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), the choice of analytical standard is a critical decision that directly impacts data accuracy and reliability. This guide provides an objective comparison of the native 2-AG standard and its deuterated stable isotope-labeled internal standard (SIL-IS), 2-AG-d8, supported by experimental data and detailed methodologies.

The use of a stable isotope-labeled internal standard, such as 2-AG-d8, is widely considered the gold standard for quantitative analysis by mass spectrometry.[1] This is because 2-AG-d8 is chemically and physically almost identical to the endogenous 2-AG, but its increased mass allows it to be distinguished by the mass spectrometer. This near-identical behavior ensures that it accurately reflects the analytical variability of 2-AG throughout the entire experimental workflow, from sample extraction to detection.

Quantitative Performance Comparison

The primary advantage of using 2-AG-d8 as an internal standard is the significant improvement in the accuracy and precision of 2-AG quantification. The data presented below is derived from a validated ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the analysis of endocannabinoids in human plasma, which utilized a deuterated internal standard for quantification.[2]

| Performance Metric | 2-AG with 2-AG-d8 Internal Standard | 2-AG without Internal Standard (Estimated) |

| Linearity (R²) | >0.99[2] | Prone to variability due to matrix effects |

| Intra-day Precision (%RSD) | 0.62%–13.90%[2] | Higher %RSD due to uncorrected variations |

| Inter-day Precision (%RSD) | 0.55–13.29%[2] | Higher %RSD due to run-to-run variability |

| Recovery | 77.7%–109.7%[2] | Highly variable and matrix-dependent |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[2] | Higher LLOQ due to lower signal-to-noise |

| Matrix Effect | Minimized (90.0%–113.5%)[2] | Significant and unpredictable |

The Role of 2-AG in Endocannabinoid Signaling

2-Arachidonoylglycerol (2-AG) is a key endogenous ligand for the cannabinoid receptors CB1 and CB2 and is the most abundant endocannabinoid found in the brain.[1] It is an ester formed from arachidonic acid and glycerol (B35011).[1] The synthesis of 2-AG is initiated by the activation of G-protein coupled receptors, leading to the hydrolysis of membrane phospholipids (B1166683) by phospholipase C (PLC) to produce diacylglycerol (DAG). DAG is then converted to 2-AG by the enzyme diacylglycerol lipase (B570770) (DAGL). 2-AG acts as a retrograde messenger, binding to presynaptic CB1 receptors to modulate neurotransmitter release. The signaling is terminated by the hydrolysis of 2-AG into arachidonic acid and glycerol by monoacylglycerol lipase (MAGL).

References

A Comparative Guide to 2-Arachidonoylglycerol-d8 and Other Internal Standards for Quantitative Analysis

The accurate quantification of endocannabinoids, such as 2-arachidonoylglycerol (B1664049) (2-AG), is critical for research into their physiological and pathological roles. Given the complexity of biological matrices and the potential for analyte loss during sample preparation, the use of a stable isotope-labeled internal standard (SIL-IS) is indispensable for reliable analysis by liquid chromatography-mass spectrometry (LC-MS). This guide provides an objective comparison between 2-Arachidonoylglycerol-d8 (2-AG-d8) and other common internal standards, supported by experimental data and detailed protocols.

Overview of Internal Standards for 2-AG Analysis

The gold standard for quantitative mass spectrometry is the use of a co-eluting SIL-IS.[1] For 2-AG, the most common internal standards are deuterated analogs, which are chemically identical to the native analyte but have a higher mass due to the substitution of hydrogen atoms with deuterium (B1214612).[2][3] This near-identical physicochemical behavior ensures they experience similar extraction efficiency, ionization suppression, and fragmentation, thus providing the most accurate correction for analytical variability.[4][5]

The two primary commercially available deuterated standards for 2-AG are:

-

This compound (2-AG-d8): Features eight deuterium atoms on the arachidonic acid chain.[6]

-

2-Arachidonoylglycerol-d5 (2-AG-d5): Contains five deuterium atoms on the glycerol (B35011) backbone.[7]

While both are effective, the choice between them can be influenced by factors such as the potential for isotopic crosstalk and chromatographic separation from the native analyte. The "deuterium isotope effect" can sometimes cause a slight shift in retention time between the deuterated standard and the native analyte, which may lead to differential matrix effects if the peaks do not completely overlap.[1][4]

Performance Comparison: 2-AG-d8 vs. Other Standards

The performance of an internal standard is assessed through method validation, which evaluates linearity, sensitivity, precision, and accuracy. The following table summarizes performance data from studies utilizing 2-AG-d8 and 2-AG-d5 for the quantification of 2-AG in biological matrices.

| Performance Metric | Method Using 2-AG-d8 | Method Using 2-AG-d5 | Key Considerations |

| Analyte | 2-Arachidonoylglycerol (2-AG) | 2-Arachidonoylglycerol (2-AG) | Data is for the native analyte, quantified using the specified IS. |

| Lower Limit of Quantification (LLOQ) | Not explicitly stated, but calibration curves included points down to 0.5 µg/mL.[8] | 0.1 to 400 ng/mL (in a multi-analyte panel).[9] | LLOQ is dependent on the entire method (instrumentation, sample prep). |

| Linearity (R²) | Not explicitly stated. | >0.99.[9] | High linearity is consistently achieved with deuterated standards. |

| Intra-day Precision (%RSD) | Not explicitly stated. | 0.62%–13.90%.[9] | Values within 15% are generally considered acceptable. |

| Inter-day Precision (%RSD) | Not explicitly stated. | 0.55–13.29%.[9] | Demonstrates method reproducibility over time. |

| Recovery | Toluene-based liquid-liquid extraction yielded the highest recovery.[8] | 77.7%–109.7%.[9] | The IS corrects for incomplete recovery during sample preparation. |

Experimental Protocols

Accurate quantification of 2-AG is highly dependent on the experimental methodology, from sample collection to data analysis. A typical workflow involves sample extraction, chromatographic separation, and mass spectrometric detection.

This protocol is adapted from methodologies designed to maximize analyte recovery and minimize the isomerization of 2-AG to 1-AG.[8]

-

Homogenization: Homogenize tissue samples in an appropriate buffer. For plasma samples, use directly.

-

Internal Standard Spiking: Add a known concentration of 2-AG-d8 (e.g., to a final concentration of 10 µg/mL) to the sample at the earliest stage to account for variability in extraction.[8]

-

Extraction: Perform a liquid-liquid extraction using a solvent like toluene, which has been shown to yield high recovery for 2-AG.[8] Alternative protocols may use ethyl acetate (B1210297) or a combination of ethyl acetate/hexane.[10][11]

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of a solvent compatible with the LC mobile phase, such as acetonitrile.[8]

This is a representative method for the chromatographic separation and detection of 2-AG and its internal standard.[8][12][13]

-

Liquid Chromatography (LC):

-

Column: A reverse-phase C18 column is typically used due to the lipophilic nature of endocannabinoids.[2]

-

Mobile Phase A: 0.2% acetic acid in water.[8]

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[8]

-

Gradient: A gradient from a low to a high percentage of Mobile Phase B is used to elute the analytes.

-

Flow Rate: 0.200 mL/min.[8]

-

Injection Volume: 10 µL.[8]

-

-

Mass Spectrometry (MS/MS):

Mandatory Visualizations

The following diagrams illustrate the biological pathway of 2-AG and the analytical workflow for its quantification.

Conclusion

For the accurate quantification of 2-AG, a deuterated internal standard such as 2-AG-d8 or 2-AG-d5 is essential. Both have demonstrated excellent performance in correcting for analytical variability. 2-AG-d8, with its heavy label on the stable fatty acid chain, is a robust choice for LC-MS applications. The ultimate selection of an internal standard should be based on a comprehensive method validation that confirms co-elution with the native analyte and the absence of isotopic interference, ensuring the highest level of data accuracy and reliability for endocannabinoid research.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Endocannabinoid 2-Arachidonoylglycerol Synthesis and Metabolism at Neuronal Nuclear Matrix Fractions Derived from Adult Rat Brain Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. LC–MS/MS Analysis of AEA and 2-AG | Springer Nature Experiments [experiments.springernature.com]

- 13. LC-MS/MS Analysis of AEA and 2-AG - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Guide to the Accuracy and Precision of 2-Arachidonoylglycerol (2-AG) Quantification Methods

The quantification of 2-Arachidonoylglycerol (2-AG), the most abundant endocannabinoid in the central nervous system, presents significant analytical challenges due to its low concentrations in biological matrices and its propensity for isomerization and degradation. The use of a deuterated internal standard, 2-Arachidonoylglycerol-d8 (2-AG-d8), in conjunction with mass spectrometry-based methods is a cornerstone of achieving accurate and precise measurements. This guide provides a comparative overview of 2-AG quantification methods, focusing on the performance of 2-AG-d8 based approaches versus other analytical strategies.

The Gold Standard: Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The most robust and widely accepted method for the quantification of 2-AG is isotope dilution mass spectrometry, which typically employs Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). In this approach, a known amount of a stable isotope-labeled internal standard, such as 2-AG-d8, is added to the biological sample at the beginning of the extraction process.

Principle of Operation: 2-AG-d8 is chemically identical to the endogenous 2-AG, ensuring that it behaves similarly during sample extraction, chromatographic separation, and ionization.[1][2] Because it has a different mass due to the deuterium (B1214612) atoms, the mass spectrometer can distinguish between the analyte (2-AG) and the internal standard (2-AG-d8).[3] By measuring the ratio of the signal from 2-AG to that of 2-AG-d8, analysts can accurately calculate the concentration of endogenous 2-AG, as the internal standard effectively corrects for sample loss during preparation and for matrix effects that can suppress or enhance the analyte signal during ionization.[2][4]

Performance Metrics of 2-AG-d8 Based Methods

The use of 2-AG-d8 as an internal standard significantly enhances the accuracy and precision of 2-AG quantification. Validation data from various studies highlight the performance of these methods across different biological matrices.

| Method / Internal Standard | Matrix | Accuracy (% Bias or Recovery) | Precision (% RSD) | LOQ (ng/mL) | LOD (ng/mL) |

| LC-MS/MS with 2-AG-d8 | Aortic Tissue | >85% Recovery | Not Reported | 1 (LLE) / 5 (SPE) | Not Reported |

| GC-MS with silylation | Human Plasma | -11.3% to -8.8% Bias | 4.7% - 8.4% (Intra-day) | 1.0 | 0.5 |

| UPLC-MS/MS with 2-AG-d8 | Human Plasma | Not Reported | Not Reported | Not Reported | Not Reported |

| μSPE-LC-MS/MS | Human Plasma | Not Reported | <15% | 1 | Not Reported |

Data compiled from multiple sources.[3][5][6] LLE: Liquid-Liquid Extraction; SPE: Solid-Phase Extraction; LOQ: Limit of Quantification; LOD: Limit of Detection; RSD: Relative Standard Deviation.

Alternative and Comparative Methodologies

While LC-MS/MS with 2-AG-d8 is the preferred method, other techniques have been employed for 2-AG quantification.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This method can also be used for 2-AG analysis. However, it requires a derivatization step (silylation) to make the analyte volatile, which adds complexity to the sample preparation.[5] While providing good sensitivity, LC-MS/MS is more commonly used due to its simpler sample preparation and shorter analysis times.[5]

-

Immunoassays: Techniques like enzyme-linked immunosorbent assays (ELISA) are available but often lack the sensitivity and specificity required for accurate 2-AG quantification. They can suffer from cross-reactivity with other structurally similar monoacylglycerols.[7]

-

Alternative Extraction Solvents: Research has shown that the choice of extraction solvent significantly impacts the stability of 2-AG and the extent of matrix effects. Toluene (B28343) has been identified as a superior solvent for extracting 2-AG from plasma, as it minimizes the isomerization of 2-AG to the inactive 1-AG and reduces co-extraction of phospholipids (B1166683) that cause matrix effects.[8] Toluene-based liquid-liquid extraction can yield high recoveries of over 80% for 2-AG.[3]

Key Experimental Considerations and Protocols

Accurate quantification of 2-AG is critically dependent on the pre-analytical and analytical procedures. The inherent instability of 2-AG, which can readily isomerize to 1-arachidonoylglycerol (1-AG) or be degraded by enzymes like monoacylglycerol lipase (B570770) (MAGL), requires careful handling.[3][8]

Sample Preparation Workflow (LC-MS/MS with 2-AG-d8):

-

Sample Collection: Collect biological samples (e.g., plasma, tissue) and immediately inhibit enzymatic activity, often by adding a lipase inhibitor and keeping the sample on ice.

-

Internal Standard Spiking: Add a precise amount of 2-AG-d8 solution to the sample.

-

Extraction: Perform liquid-liquid extraction (LLE) with a solvent like toluene or solid-phase extraction (SPE) to isolate the lipids, including 2-AG and 2-AG-d8.

-

Solvent Evaporation and Reconstitution: Evaporate the extraction solvent under a stream of nitrogen and reconstitute the dried extract in a mobile phase-compatible solvent.

-

LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. The 2-AG and 2-AG-d8 are separated chromatographically and detected by the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring for their specific precursor-to-product ion transitions.

Visualizing Key Processes

To better understand the analytical workflow and the principle of isotope dilution, the following diagrams are provided.

Caption: Experimental workflow for 2-AG quantification using LC-MS/MS with a 2-AG-d8 internal standard.

Caption: The principle of isotope dilution for accurate quantification of 2-AG.

References

- 1. caymanchem.com [caymanchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Simultaneous UPLC-MS/MS quantification of the endocannabinoids 2-arachidonoyl glycerol (2AG), 1-arachidonoyl glycerol (1AG), and anandamide in human plasma: minimization of matrix-effects, 2AG/1AG isomerization and degradation by toluene solvent extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

A Researcher's Guide to Inter-Laboratory Comparison of 2-Arachidonoylglycerol-d8 Analysis

For researchers, scientists, and professionals in drug development, the accurate and reproducible quantification of 2-Arachidonoylglycerol (2-AG) and its deuterated internal standard, 2-Arachidonoylglycerol-d8 (2-AG-d8), is paramount. However, significant variability in reported concentrations across different laboratories presents a major challenge. This guide provides a comprehensive comparison of analytical methodologies, supported by experimental data from various studies, to foster standardized practices and enhance inter-laboratory data comparability.

The primary obstacle in 2-AG analysis is its inherent instability, leading to spontaneous isomerization to the biologically inactive 1-arachidonoyl glycerol (B35011) (1-AG).[1][2][3][4] This, coupled with a lack of standardized protocols for sample handling and analysis, contributes to the wide discrepancies in measurement results.[5][6][7] While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the established gold standard for endocannabinoid quantification, variations in sample preparation and analytical parameters are common.[8][9]

Comparative Analysis of Analytical Methodologies

A review of current literature reveals diverse approaches to 2-AG analysis, each with its own set of advantages and disadvantages. The following tables summarize key quantitative data and methodological parameters from various studies to facilitate a clear comparison.

Table 1: Comparison of Sample Preparation Techniques

| Extraction Method | Solvent(s) | Reported Recovery of 2-AG | Key Advantages | Potential Drawbacks | References |

| Liquid-Liquid Extraction (LLE) | Toluene (B28343) | >80% | High recovery, minimizes 2-AG isomerization. | Labor-intensive, requires solvent evaporation. | [1][3][10] |

| Solid-Phase Extraction (SPE) | Oasis HLB | ~80% | High throughput, reduces matrix effects. | Higher cost, potential for analyte loss if not optimized. | [1] |

| Protein Precipitation | Acetonitrile | Lower recovery reported | Simple, fast. | Can lead to higher levels of 2-AG isomerization. | [1] |

| Protein Precipitation | Acetone | Higher recovery than Acetonitrile | Simple, fast. | Potential for co-precipitation of analytes. | [1] |

Table 2: Comparison of LC-MS/MS Parameters and Performance

| Study Focus | LC Column | Mobile Phase | Ionization Mode | Lower Limit of Quantification (LLOQ) | Precision (%CV) | References |

| GC-MS/MS Method | Not Applicable | Not Applicable | Not Applicable | 1.0 ng/mL | Not Reported | [11] |

| 2D-LC/MS/MS | Not specified | Methanol, Water | Not specified | 0.0195 pmol/ml | Not Reported | [12] |

| UHPLC-MS/MS | Not specified | Formic acid, acetic acid, ammonium (B1175870) acetate, or ammonium formate (B1220265) as modifiers | Positive ESI | Not specified | Not specified | [5][13] |

| LC-MS/MS Assay | Not specified | Not specified | Not specified | 0.5 µg/mL | Not Reported | [1] |

Recommended Experimental Protocol

To address the challenges of variability, the following standardized protocol is proposed, integrating best practices identified from the literature to minimize 2-AG isomerization and improve analytical robustness.

1. Sample Collection and Handling:

-

Collect whole blood in tubes containing a serine hydrolase inhibitor (e.g., PMSF) to prevent enzymatic degradation of 2-AG.

-

Immediately place samples on ice and process within one hour.

-

Centrifuge at 4°C to separate plasma.

-

Store plasma samples at -80°C until analysis. Multiple freeze-thaw cycles should be avoided as they can lead to an increase in endogenous 2-AG concentrations.[11][14]

2. Internal Standard Spiking:

-

Prior to extraction, spike plasma samples with a known concentration of 2-AG-d8. This deuterated internal standard is chemically identical to 2-AG but has a higher mass, allowing it to be distinguished during mass spectrometric analysis.[5][15]

3. Sample Extraction (Toluene-based LLE):

-

Add 1 mL of ice-cold toluene to 500 µL of plasma.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

-

Carefully transfer the upper organic layer (toluene) to a clean tube.

-

Evaporate the toluene to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis. The use of toluene is recommended as it minimizes the isomerization of 2-AG to 1-AG.[1][3]

4. LC-MS/MS Analysis:

-

Chromatography: Employ a C18 reversed-phase column with a gradient elution capable of separating 2-AG from its isomer, 1-AG. Baseline chromatographic separation is crucial for accurate quantification, as both compounds can have identical mass transitions.[2][4]

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid

-

-

Mass Spectrometry: Utilize a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).

-

Monitor specific precursor-to-product ion transitions for both 2-AG and 2-AG-d8.

-

Visualizing Key Processes

To further clarify the critical aspects of 2-AG analysis, the following diagrams illustrate the experimental workflow and the chemical challenge of isomerization.

By adopting a more standardized approach as outlined in this guide, the scientific community can move towards greater consistency and reliability in the quantification of 2-AG, thereby accelerating research and development in the field of endocannabinoid signaling.

References

- 1. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pitfalls in measuring the endocannabinoid 2-arachidonoyl glycerol in biological samples. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 3. Endocannabinoids as potential biomarkers: It‘s all about pre-analytics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pitfalls in measuring the endocannabinoid 2-arachidonoyl glycerol in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. LC-MS/MS Analysis of AEA and 2-AG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Advances in targeted liquid chromatography‐tandem mass spectrometry methods for endocannabinoid and N‐acylethanolamine quantification in biological matrices: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Determination of the Endocannabinoids Anandamide and 2-Arachidonoyl Glycerol with Gas Chromatography-Mass Spectrometry: Analytical and Preanalytical Challenges and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Estimation of reference intervals of five endocannabinoids and endocannabinoid related compounds in human plasma by two dimensional-LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantification of 24 circulating endocannabinoids, endocannabinoid-related compounds, and their phospholipid precursors in human plasma by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

A Researcher's Guide to 2-Arachidonoylglycerol (2-AG) Reference Standards and Analysis

An objective comparison of commercially available reference standards and analytical methodologies for the accurate quantification of 2-Arachidonoylglycerol, a key endocannabinoid signaling molecule.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of commercially available 2-Arachidonoylglycerol (2-AG) reference standards and a comparison of the analytical methods used for its quantification. Accurate measurement of 2-AG is crucial for understanding its physiological and pathological roles, but is challenged by its inherent instability and rapid isomerization. This document offers detailed experimental protocols and performance data to aid in the selection of appropriate standards and methods for reliable and reproducible results.

Comparison of Commercial 2-AG Reference Standards

The quality of the reference standard is paramount for accurate quantification of 2-AG. Several vendors offer 2-AG and its deuterated analogues, which are essential for internal standardization in mass spectrometry-based methods. A key consideration is the isomeric purity, as 2-AG readily isomerizes to the more stable but biologically inactive 1-arachidonoylglycerol (1-AG)[1]. Commercially available standards are often sold as a mixture of 2-AG and 1-AG, typically in a 9:1 ratio[1].

| Vendor | Product Name | Purity | Formulation | Storage | Deuterated Analogues Available |

| Cayman Chemical | 2-Arachidonoyl Glycerol (B35011) | ≥95% (as a 9:1 mixture of 2-AG and 1-AG)[2] | 10 mg/ml in acetonitrile[2] | -80°C[2] | 2-AG-d8, 2-AG-d5, 2-AG-d11 |

| Avanti Polar Lipids | 2-arachidonoyl-glycerol | >99% | Neat oil or solution in ethanol | -20°C or -80°C | 2-AG-d11 |

| Matreya LLC | 2-Arachidonoyl-sn-glycerol | ≥98% | Crystalline solid or solution | -20°C | Yes |

| MedChemExpress | 2-Arachidonoylglycerol | >98% | Solid | -20°C (powder), -80°C (in solvent) | 2-AG-d5, 2-AG-d8, 2-AG-d11[3] |

Comparison of Analytical Methodologies

The choice of analytical method depends on the specific research question, required sensitivity, sample matrix, and available instrumentation. The three most common methods for 2-AG quantification are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

| Feature | LC-MS/MS | GC-MS | ELISA |

| Sensitivity | High (pg/mL to ng/mL)[4][5] | High (ng/mL)[6] | Moderate (ng/mL)[7][8] |

| Specificity | High (can distinguish isomers with proper chromatography)[9] | High (requires derivatization)[6] | Lower (potential for cross-reactivity)[8][10] |

| Throughput | Moderate to High | Low to Moderate | High |

| Cost | High (instrumentation) | Moderate to High (instrumentation) | Low to Moderate (reagents) |

| Sample Derivatization | Not required | Required (silylation)[6] | Not required |

| Key Advantage | "Gold standard" for quantification due to high sensitivity and specificity[11] | Good for volatile compounds, but less common for 2-AG | High throughput and cost-effective for large sample numbers |

| Key Disadvantage | High initial instrument cost | Requires derivatization, which can introduce variability | Potential for lower specificity and accuracy compared to MS methods[12][13] |

Experimental Protocols

Protocol 1: Quantification of 2-AG in Plasma by LC-MS/MS

This protocol provides a general workflow for the extraction and analysis of 2-AG from plasma samples using liquid chromatography-tandem mass spectrometry.

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., 2-AG-d8 in acetonitrile).

-

Add 1 mL of ice-cold extraction solvent (e.g., toluene (B28343) or a 2:1:1 mixture of chloroform:methanol:saline). Toluene is often preferred as it minimizes the isomerization of 2-AG to 1-AG[14].

-

Vortex vigorously for 1 minute.

-

Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

-

Transfer the organic (lower) phase to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 50-100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

2. Liquid Chromatography (LC)

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipophilic 2-AG.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

3. Tandem Mass Spectrometry (MS/MS)

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

2-AG: Monitor the transition of the precursor ion (m/z) to a specific product ion.

-

2-AG-d8 (Internal Standard): Monitor the corresponding transition for the deuterated analogue.

-

-

Data Analysis: Quantify 2-AG by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the 2-AG reference standard.

Protocol 2: Quantification of 2-AG by GC-MS

This protocol outlines the general steps for 2-AG analysis using gas chromatography-mass spectrometry, which requires a derivatization step.

1. Sample Preparation and Derivatization

-

Perform a liquid-liquid extraction as described in the LC-MS/MS protocol.

-

After evaporating the solvent, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) to the dried extract.

-

Incubate at 60-70°C for 30 minutes to convert the hydroxyl groups of 2-AG to trimethylsilyl (B98337) ethers, making the molecule more volatile.

-

Evaporate the derivatization reagent and reconstitute the sample in a suitable solvent for GC injection (e.g., hexane).

2. Gas Chromatography (GC)

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Temperature Program: A temperature gradient is used to separate the derivatized 2-AG from other sample components.

3. Mass Spectrometry (MS)

-

Ionization Mode: Electron Ionization (EI).

-

Detection Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized 2-AG and its internal standard.

Protocol 3: Quantification of 2-AG by ELISA

This protocol provides a general outline for using a competitive ELISA kit for 2-AG quantification. Specific details may vary between manufacturers.

1. Reagent and Sample Preparation

-

Prepare standards and samples according to the kit manufacturer's instructions. This typically involves diluting a stock solution of the 2-AG standard to create a calibration curve.

-

Plasma or serum samples may require a simple dilution before analysis.

2. Assay Procedure

-

Add standards, controls, and samples to the wells of the microplate pre-coated with an antibody specific for 2-AG.

-

Add a fixed amount of enzyme-conjugated 2-AG (tracer) to each well. The sample/standard 2-AG and the tracer will compete for binding to the antibody.

-

Incubate for the time specified in the kit protocol.

-

Wash the plate to remove unbound reagents.

-

Add a substrate solution that will react with the enzyme on the tracer to produce a colorimetric signal.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

The intensity of the color is inversely proportional to the concentration of 2-AG in the sample. Calculate the 2-AG concentration by comparing the absorbance of the samples to the standard curve.

Signaling Pathway of 2-Arachidonoylglycerol

2-AG is a key endocannabinoid that acts as a retrograde messenger, modulating neurotransmitter release. Its signaling pathway involves a tightly regulated process of on-demand synthesis, receptor binding, and enzymatic degradation.

Caption: The canonical signaling pathway of 2-Arachidonoylglycerol (2-AG).

Experimental Workflow for 2-AG Analysis

The following diagram illustrates a typical experimental workflow for the analysis of 2-AG from biological samples.

Caption: A generalized experimental workflow for 2-AG quantification.

References

- 1. 2-Arachidonoylglycerol Synthesis: Facile and Handy Enzymatic Method That Allows to Avoid Isomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Determination of 2-Arachidonoylglycerol by μSPE-LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. karger.com [karger.com]

- 7. mybiosource.com [mybiosource.com]

- 8. cloud-clone.com [cloud-clone.com]

- 9. Pitfalls in measuring the endocannabinoid 2-arachidonoyl glycerol in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. arp1.com [arp1.com]

- 11. researchgate.net [researchgate.net]

- 12. Detection of Cannabinoids by LC-MS-MS and ELISA in Breast Milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparing ELISA and LC-MS-MS: A Simple, Targeted Postmortem Blood Screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Simultaneous UPLC–MS/MS quantification of the endocannabinoids 2-arachidonoyl glycerol (2AG), 1-arachidonoyl glycerol (1AG), and anandamide in human plasma: Minimization of matrix-effects, 2AG/1AG isomerization and degradation by toluene solvent extraction [agris.fao.org]

Safety Operating Guide

Safe Disposal of 2-Arachidonoylglycerol-d8: A Procedural Guide

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Arachidonoylglycerol-d8, a deuterated endocannabinoid agonist commonly used as an internal standard in mass spectrometry. The following procedures are based on established safety protocols for hazardous chemical waste.

Immediate Safety Considerations:

This compound is typically supplied as a solution in acetonitrile.[1] The primary hazards are associated with the solvent. Acetonitrile is a highly flammable liquid and vapor that is harmful if swallowed, in contact with skin, or if inhaled, and it causes serious eye irritation.[2] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE) Requirements:

| PPE Category | Specification |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) inspected before use. |

| Eye/Face Protection | Safety glasses with side shields or goggles. A face shield may be required for splash hazards. |

| Skin and Body Protection | A flame-retardant lab coat and closed-toe shoes are mandatory. |

| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator for organic vapors is necessary. |

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with local, regional, national, and international regulations.[2] The following is a general procedural guide that should be adapted to your institution's specific hazardous waste management plan.

-

Segregation of Waste:

-

Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

-

It should be collected as a flammable organic solvent waste.

-

-

Waste Container Selection:

-

Use a designated, properly labeled, and chemically compatible waste container. The container must be in good condition and have a secure, tight-fitting lid.

-

The container should be clearly labeled as "Hazardous Waste," "Flammable Liquid," and "Toxic," and list the chemical constituents (Acetonitrile and this compound).

-

-

Collection of Waste:

-

Carefully transfer the waste solution into the designated container, avoiding splashes and spills.

-

Do not overfill the container; a general rule is to fill it to no more than 80% capacity to allow for vapor expansion.

-

Keep the waste container closed at all times, except when adding waste.

-

-

Storage of Waste:

-

Store the waste container in a designated satellite accumulation area that is secure and away from sources of ignition such as heat, sparks, and open flames.[2]

-

The storage area should be well-ventilated.

-

-

Arranging for Disposal:

-

Contact your institution's EHS office to schedule a pickup for the hazardous waste.

-

Provide them with an accurate description of the waste, including the chemical composition and volume.

-

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

Caption: Workflow for the safe disposal of this compound.

Emergency Procedures:

-

In case of skin contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of water.[2]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[2]

-

If inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[2]

-

If swallowed: Rinse mouth and immediately call a poison center or doctor.[2]

-

In case of fire: Use carbon dioxide, powder, or water spray to extinguish.[2]

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Essential Safety and Logistical Information for Handling 2-Arachidonoylglycerol-d8

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols and logistical plans for the handling and disposal of 2-Arachidonoylglycerol-d8. Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of your research. This compound is typically supplied as a solution in acetonitrile (B52724), a highly flammable and hazardous solvent.[1][2] Therefore, the safety precautions for the solvent are of primary importance.

Hazard Identification

This compound in acetonitrile is classified as a hazardous substance with the following potential dangers:

-

Flammability: Highly flammable liquid and vapor.[1]

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

-

Eye Irritation: Causes serious eye irritation.[1]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required equipment for handling this compound.

| Body Part | Personal Protective Equipment (PPE) | Specifications and Remarks |

| Hands | Chemical-resistant gloves | Nitrile or other appropriate chemical-resistant gloves should be worn. Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if they become contaminated.[1][3] |

| Body | Protective clothing/Lab coat | A fire-resistant lab coat is recommended. Ensure clothing provides full coverage of the arms.[1][3] |

| Eyes | Safety glasses with side shields or goggles | Goggles are preferred to provide a complete seal around the eyes and protect from splashes.[1][3] |

| Face | Face shield | A face shield should be worn in addition to safety glasses or goggles, especially when there is a high risk of splashing.[3] |

| Respiratory | Respirator/Use of a chemical fume hood | All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of vapors. If a fume hood is not available, a suitable respirator may be necessary.[1][4] |

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is critical for safety and experimental success.

Receiving and Storage

-

Upon receipt, visually inspect the container for any signs of damage or leakage.

-

Verify that the product is correctly labeled.

-

Store the container in a cool, dry, and dark place. The recommended storage temperature is -80°C for long-term stability.[2]

-

Keep the container tightly sealed to prevent solvent evaporation and contamination.[1]

-

Store in a location designated for flammable liquids, away from heat, sparks, open flames, and strong oxidizing agents.[1]

Handling and Experimental Use

-

Preparation: Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.

-

Location: All procedures should be performed within a certified chemical fume hood to minimize inhalation exposure.[4]

-

Aliquoting and Dilution:

-

General Practices:

Spill Management

-

Small Spills: In case of a small spill, absorb the liquid with an inert, non-combustible material (e.g., sand, earth, vermiculite) and place it in a sealed, labeled container for hazardous waste disposal.

-

Large Spills: For larger spills, evacuate the area immediately. If safe to do so, contain the spill to prevent it from spreading. Follow your institution's emergency spill response procedures.

-

Ensure adequate ventilation. Remove all sources of ignition.

First Aid Measures

-

If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

-

If on Skin: Take off immediately all contaminated clothing. Rinse the skin with water or shower.[1]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

-

If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

-

Waste Segregation:

-

All solutions containing this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container for flammable liquid organic waste.

-

Solid waste contaminated with this compound (e.g., pipette tips, contaminated gloves, absorbent materials) should be placed in a separate, sealed, and clearly labeled hazardous waste container.

-

-

Disposal Regulations: Do not dispose of with household garbage or allow it to enter the sewage system.[1] All waste must be disposed of in accordance with local, regional, national, and international regulations for hazardous waste.[1]